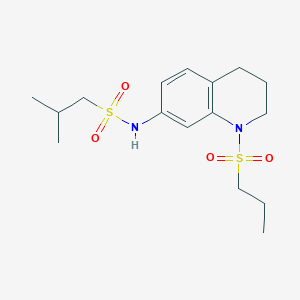
2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an intriguing organic compound. Featuring a sulfonamide group linked to a tetrahydroquinoline ring, this molecule exhibits properties that make it significant in various research fields, particularly chemistry, biology, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide, the following general route can be followed:
Formation of Tetrahydroquinoline: : React 2-methyl aniline with acrolein under acidic conditions to form the tetrahydroquinoline core.
Introduction of Sulfonamide Group: : Use propylsulfonyl chloride and amines to introduce the sulfonamide group to the tetrahydroquinoline ring.
Final Assembly: : Couple the resulting intermediate with propane-1-sulfonyl chloride under basic conditions to yield the final compound.
Industrial Production Methods: For large-scale production, continuous flow chemistry might be employed to optimize yield and purity. Parameters such as temperature, pressure, and reactant concentration are tightly controlled to ensure consistency.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized to introduce hydroxyl groups or carbonyl functionalities.
Reduction: : Reduction can modify the sulfonyl or amide groups.
Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions, especially the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employment of lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: : Conditions may vary; often halogenating agents or catalysts are used.
Major Products
Depending on the reaction, products include hydroxylated derivatives, reduced amines, or substituted quinolines.
科学研究应用
Chemistry: The compound is used as a building block for more complex molecules, especially in the synthesis of other sulfonamides and tetrahydroquinoline derivatives.
Biology: In biological research, it serves as a ligand in receptor binding studies and as a potential pharmacophore for drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials due to its unique structural properties.
作用机制
The compound exerts its biological effects through interaction with specific molecular targets. It binds to active sites on enzymes or receptors, modulating their activity. The specific pathways can involve inhibition of enzyme activity or disruption of protein-protein interactions, which leads to the observed biological effects.
相似化合物的比较
Compared to other sulfonamide or tetrahydroquinoline compounds:
Uniqueness: : The dual sulfonamide structure provides distinct reactivity and binding properties.
Similar Compounds: : Examples include N-propyl-N-quinolyl sulfonamides, tetrahydroquinoline sulfonamides, etc. Each has nuanced differences in their reactivity, stability, and applications.
By ensuring no abbreviations or acronyms were used for chemical names and logos, this article maintains clarity and precision throughout.
属性
IUPAC Name |
2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-7-8-15(11-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLSOQOFKIJGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)
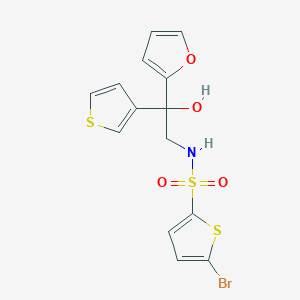
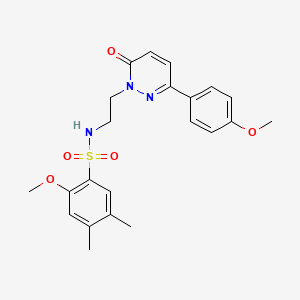
![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)
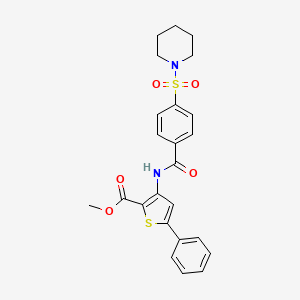

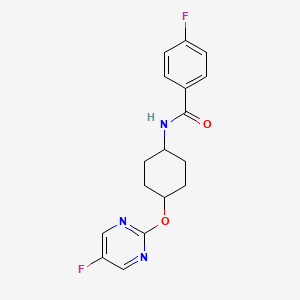
![4-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2893810.png)
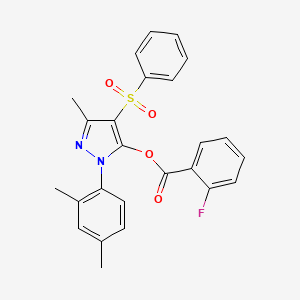
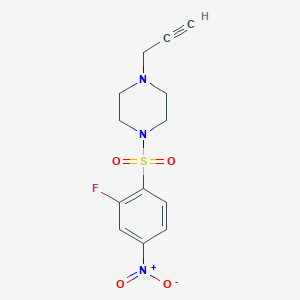
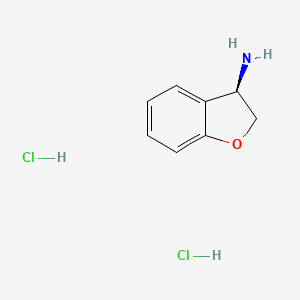
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)
![1-(2-Chloroacetyl)-7a-phenyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2893816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)
